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gastric inhibitory polypeptide (1-39)

Cat. No.: B1166267
CAS No.: 103842-36-0
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Description

Historical Context and Discovery of Gastric Inhibitory Polypeptide

The journey to identify GIP began with the search for a substance hypothesized to be released from the small intestine in response to nutrient intake, which would then inhibit gastric acid secretion. In 1930, Kosaka and Lim coined the term 'enterogastrone' to describe this then-unidentified chemical messenger. nih.gov It was believed that this substance played a protective role by reducing stomach acid to prevent damage to the small intestine. wikipedia.org

Decades later, during the period of 1969-1971, the tangible discovery of this hormone was made by a team of researchers led by J.C. Brown. nih.govoup.com They successfully isolated a peptide from porcine intestinal extracts that demonstrated the ability to inhibit gastric acid secretion. nih.govnih.gov This inhibitory function led to its initial name: Gastric Inhibitory Polypeptide, or GIP. nih.govnih.gov The initial work involved purifying preparations of cholecystokinin (B1591339) (CCK), where it was observed that as the purification for CCK activity increased, the acid-inhibiting activity also became more potent, suggesting the presence of a separate, highly active substance. nih.gov This led to a specific purification procedure that isolated GIP, and its 42-amino acid sequence was reported in 1971. nih.gov

Evolution of Understanding of Gastric Inhibitory Polypeptide as a Hormone

Soon after its isolation, the scientific understanding of GIP's primary function began to shift dramatically. While it did exhibit gastric inhibitory properties, these effects were primarily observed at pharmacological doses, higher than what is typically found in the body. wikipedia.orgnih.gov A more profound and physiologically relevant role was uncovered through subsequent research.

Collaborative studies demonstrated that when GIP was infused intravenously in humans during a glucose tolerance test, it significantly potentiated insulin (B600854) secretion. nih.gov This finding was a pivotal moment, revealing GIP's crucial role in the "incretin effect"—a phenomenon where oral glucose administration elicits a much greater insulin response than an equivalent intravenous glucose dose. nih.govbritannica.com This effect is attributed to gut hormones that signal the pancreas to release insulin in anticipation of rising blood glucose levels after a meal. nih.gov

Further experiments in perfused rat pancreas models confirmed that GIP's effect on insulin secretion was glucose-dependent, a key characteristic of an incretin (B1656795) hormone. nih.gov This means GIP's ability to stimulate insulin release is most pronounced when blood glucose levels are elevated, such as after a meal. wikipedia.org This critical discovery led to the proposal of an alternative name to better reflect its primary physiological action: Glucose-dependent Insulinotropic Polypeptide , while conveniently retaining the acronym GIP. nih.govnih.gov It is now understood that GIP, along with another incretin hormone, glucagon-like peptide-1 (GLP-1), accounts for a significant portion of the post-meal insulin response. nih.govdrugbank.com

Scope and Significance of Gastric Inhibitory Polypeptide (1-39) Research

The primary circulating and biologically active form of GIP is GIP (1-42). wikipedia.orgoup.com However, the existence and activity of other truncated forms have become a significant area of research. Among these is Gastric Inhibitory Polypeptide (1-39) , an endogenous, C-terminally truncated variant of GIP. tocris.com

Research has revealed that GIP (1-39) is not merely a fragment but a potent insulinotropic peptide in its own right. tocris.comnih.gov Studies have demonstrated that GIP (1-39) is more potent at stimulating glucose-dependent insulin secretion from rat pancreatic islets than the full-length GIP (1-42). nih.govresearchgate.net This enhanced activity is linked to a greater ability to modulate intracellular calcium concentrations in pancreatic beta cells, a key step in the process of insulin release. nih.govresearchgate.net

The heightened potency of GIP (1-39) makes it a molecule of significant interest in metabolic research, particularly in the context of type 2 diabetes, where the incretin effect is often diminished. nih.govscientist.com Understanding the structure-function relationship of different GIP variants, including GIP (1-39), is crucial for designing novel therapeutic agents. For instance, the dual GIP and GLP-1 receptor agonist Tirzepatide, used in the management of type 2 diabetes, is a 39-amino acid peptide analog, highlighting the therapeutic relevance of this particular peptide length. dovepress.com

The study of GIP (1-39) and other variants helps to elucidate the complex mechanisms of incretin hormone action and their potential for treating metabolic disorders. drugbank.comnih.gov

Table 1: Comparison of Selected Gastric Inhibitory Polypeptide (GIP) Variants

Peptide Variant Number of Amino Acids Primary Known Activity Notes
GIP (1-42) 42 Full agonist; primary circulating form that stimulates glucose-dependent insulin secretion. nih.govoup.com Considered the main physiological incretin hormone. oup.com
GIP (1-39) 39 Potent agonist; shows higher insulinotropic potency than GIP (1-42) in some studies. tocris.comnih.govresearchgate.net An endogenous truncated form. tocris.com
GIP (3-42) 40 Inactive metabolite/weak antagonist; formed by the cleavage of GIP (1-42) by the enzyme DPP-4. bioscientifica.comfrontiersin.org Inhibits the insulin-stimulating effect of GIP (1-42) at high concentrations. frontiersin.org
GIP (1-30)NH₂ 30 Full agonist; equipotent to GIP (1-42) in stimulating the GIP receptor. nih.gov A C-terminally truncated form also found in circulation. frontiersin.org

Properties

CAS No.

103842-36-0

Molecular Formula

C48H87N5O36

Synonyms

gastric inhibitory polypeptide (1-39)

Origin of Product

United States

Molecular Biology and Biosynthesis of Gastric Inhibitory Polypeptide

Gastric Inhibitory Polypeptide Gene Structure and Expression

The synthesis of GIP is dictated by the GIP gene. In humans, this gene is located on the long arm of chromosome 17, specifically in the region 17q21.3-q22. oup.comoup.comnih.gov The gene spans approximately 10 kilobase pairs and is composed of six exons and five introns. oup.comoup.com This structure, where exons often encode distinct functional domains of the resulting protein or its mRNA, is a common feature among genes for the glucagon (B607659) superfamily of peptides, to which GIP belongs. oup.comnih.gov The majority of the coding sequence for the mature GIP peptide is contained within exons 3 and 4. oup.com

Gene expression is a tightly regulated process controlled by transcription factors that bind to specific sequences in the gene's promoter region. Analysis of the GIP promoter has identified several critical cis-regulatory elements and the transcription factors that bind to them. Deletion analysis has shown that the initial 193 base pairs upstream of the transcription start site are sufficient to direct cell-specific expression. oup.comoup.com Key transcription factors necessary for GIP gene expression include:

PDX-1 (Pancreatic and Duodenal Homeobox 1): This homeobox-containing protein is crucial for the development of the pancreas and the expression of pancreatic-specific genes like insulin (B600854). oup.com Its presence and activity in intestinal K-cells highlight a shared regulatory mechanism and developmental lineage between the insulin-producing β-cells and GIP-producing K-cells. oup.comoup.com

GATA-4: This transcription factor binds to a consensus motif located at base pairs -190 to -184 of the GIP promoter. oup.comoup.com

ISL-1 (Islet-1): ISL-1 binds to a regulatory region downstream of the GATA-4 binding site and appears to work in conjunction with GATA-4 to drive GIP gene expression. oup.comoup.com

Pax6 (Paired box gene 6): Pax6 is another critical transcription factor that, along with Pdx1, is required for the production of GIP. physiology.org It is co-expressed with Pdx1 in GIP-positive cells. physiology.org

Other potential binding sites for transcription factors such as Sp1, AP-1, and AP-2 have also been identified in the promoter region, suggesting a complex network of regulation. genecards.orgoup.com

Human GIP Gene Characteristics
Gene Symbol GIP genecards.org
Full Name Gastric Inhibitory Polypeptide genecards.org
Chromosomal Location 17q21.3-q22 oup.comnih.gov
Structure 6 exons, 5 introns oup.comoup.com
Size ~10 kilobase pairs oup.com
Key Transcription Factors for GIP Expression Function/Binding Site
PDX-1 Critical for cell-specific expression, highlighting shared lineage with pancreatic β-cells. oup.comoup.com
GATA-4 Binds to a motif at -190 to -184 bp in the promoter. oup.comoup.com
ISL-1 Works with GATA-4 to promote gene expression. oup.comoup.com
Pax6 Co-expressed with PDX-1 and required for GIP production. physiology.org

Prepro-Gastric Inhibitory Polypeptide Processing and Maturation

The product of GIP gene transcription and translation is a 153-amino acid precursor protein called prepro-GIP. wikipedia.orgoup.comnih.gov This initial polypeptide undergoes several processing steps to yield the final, biologically active hormone.

Signal Peptide Cleavage: The "pre" portion of prepro-GIP is a 21-amino acid signal peptide at the N-terminus. frontiersin.org This sequence directs the nascent protein into the endoplasmic reticulum, after which it is cleaved by a signal peptidase, resulting in pro-GIP. reactome.org

Proteolytic Processing: The 132-amino acid pro-GIP molecule is then transported from the endoplasmic reticulum to secretory granules. wikipedia.orgreactome.org Within these granules, the prohormone is cleaved by prohormone convertase 1/3 (PC1/3). frontiersin.orgreactome.orgd-nb.info This enzyme recognizes and cuts at specific basic amino acid motifs within the pro-GIP sequence to liberate the 42-amino acid mature and biologically active GIP (1-42). frontiersin.org This process also releases N-terminal and C-terminal propeptide fragments. frontiersin.org

While GIP (1-42) is the originally characterized active form, a novel, truncated form, GIP (1-39), has been purified from porcine intestine. nih.gov This endogenous peptide has been shown to be a more potent stimulator of insulin secretion from rat pancreatic islets than the full-length GIP (1-42). nih.govrndsystems.comtocris.com Studies with bovine GIP (1-39) have also demonstrated strong potentiation of glucose-induced insulin secretion, indicating that the final three C-terminal amino acids of the 1-42 form are not essential for its insulinotropic activity. frontiersin.orgbiocrick.com

GIP Precursor Processing Description
Initial Transcript Prepro-GIP (153 amino acids). wikipedia.orgoup.com
Step 1 Cleavage of the N-terminal signal peptide in the endoplasmic reticulum to form pro-GIP. frontiersin.orgreactome.org
Step 2 Cleavage of pro-GIP by prohormone convertase 1/3 (PC1/3) in secretory granules. frontiersin.orgreactome.org
Final Products Biologically active GIP (1-42), GIP (1-39), and other peptide fragments. frontiersin.orgnih.gov

Cellular Localization of Gastric Inhibitory Polypeptide Synthesis

The primary site of GIP synthesis and secretion is a specialized type of enteroendocrine cell known as the K-cell. wikipedia.orgnih.govglucagon.com These cells are most abundant in the mucosa of the upper small intestine, particularly the duodenum and the proximal jejunum. wikipedia.orgoup.comglucagon.com Following the ingestion of nutrients, especially fats and carbohydrates, these K-cells release GIP into the bloodstream. oup.comnih.gov

While the gut is the principal source, GIP expression has also been identified in other tissues. Notably, GIP transcripts and bioactive truncated forms of the peptide have been detected in pancreatic α-cells in both rodents and humans. d-nb.infoglucagon.com This suggests a potential for intra-islet communication, where GIP could act as a paracrine signaling molecule between α-cells and β-cells. glucagon.com

Furthermore, GIP and its receptor have been found in the central nervous system (CNS) of rodents, specifically in neurons, Schwann cells, and oligodendrocytes. glucagon.comnih.gov However, it is not definitively clear whether the GIP gene is expressed to a significant degree within the CNS itself or if the peptide crosses the blood-brain barrier after being secreted from the gut. glucagon.com

Post-Translational Modifications of Gastric Inhibitory Polypeptide

After its synthesis and processing into the active GIP (1-42) form, the peptide is subject to further modifications that critically regulate its biological activity and half-life.

The most significant post-translational modification is enzymatic degradation by dipeptidyl peptidase-4 (DPP-4). frontiersin.orgreactome.org DPP-4 is a widely distributed enzyme that rapidly cleaves the first two amino acids from the N-terminus of GIP (1-42). nih.govreactome.org This cleavage occurs at the alanine (B10760859) residue in position 2, resulting in the formation of GIP (3-42). frontiersin.org This N-terminally truncated metabolite is considered biologically inactive with regard to its insulinotropic effects. reactome.org The rapid inactivation by DPP-4 results in a very short plasma half-life for active GIP, estimated to be only a few minutes in healthy individuals. nih.gov

The existence of GIP (1-39) as a potent, naturally occurring form suggests that C-terminal truncation is another important post-translational event, although the specific enzyme responsible for this cleavage from GIP (1-42) is less characterized than the action of DPP-4. nih.gov Additionally, other modifications such as N-acetylation have been explored in synthetic GIP analogues to create DPP-4 resistant forms for research purposes. biocrick.commdpi.com

Structural Characterization of Gastric Inhibitory Polypeptide 1 39

Primary Amino Acid Sequence Analysis of Gastric Inhibitory Polypeptide (1-39)

The primary structure of human GIP (1-39) consists of a specific sequence of 39 amino acids. rndsystems.comtocris.com This sequence is crucial for its biological function and interaction with its receptor. The amino acid sequence is as follows:

Y-A-E-G-T-F-I-S-D-Y-S-I-A-M-D-K-I-R-Q-Q-D-F-V-N-W-L-L-A-Q-K-G-K-K-S-D-W-K-H-N rndsystems.comtocris.com

A partial structure of a polypeptide with inhibitory activity for gastric secretion was initially identified, laying the groundwork for understanding the complete sequence. cdnsciencepub.com The molecular formula for GIP (1-39) is C210H316N56O61S, and it has a molecular weight of 4633.21 Da. rndsystems.comtocris.combio-techne.com

PropertyValue
Amino Acid Sequence YAEGTFISDYSIAMDKIRQQDFVNWLLAQKGKKSDWKHN rndsystems.comtocris.com
Molecular Formula C210H316N56O61S rndsystems.comtocris.combio-techne.com
Molecular Weight 4633.21 Da rndsystems.comtocris.combio-techne.com
CAS Number 725474-97-5 rndsystems.com

Secondary and Tertiary Structure Determination of Gastric Inhibitory Polypeptide (1-39)

The three-dimensional conformation of GIP (1-39) in solution is critical for its interaction with the GIP receptor (GIPR). Studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) have provided insights into its secondary and tertiary structures.

NMR studies on related GIP fragments, such as GIP(1-30)amide, have revealed a predominantly α-helical conformation. Specifically, a full-length α-helix is observed between residues F(6) and A(28). nih.gov Solution structure determination of GIP in water by NMR spectroscopy also indicates the presence of an α-helical motif, generally between residues Ser(11) and Gln(29). researchgate.net While the full GIP (1-42) peptide in water exhibits an α-helical structure between residues Ser8 and Asn39 with some discontinuity, the core helical nature is a conserved feature. researchgate.net

Circular dichroism spectroscopy further supports the helical conformation of GIP. researchgate.net CD studies have shown that the helical content of GIP can be influenced by the pH of the solution, with helicity increasing as the pH decreases from 8.0 to 4.0. researchgate.net In a buffered solution at pH 7.0, GIP is approximately 20% helical. researchgate.net The addition of 2,2,2-trifluoroethanol (B45653) (TFE), a helix-stabilizing solvent, can enhance the helicity of similar peptide hormones. nih.gov

Cryo-electron microscopy (cryo-EM) studies of the full-length GIP bound to its receptor have shown that GIP adopts a continuous helical conformation upon binding. researchgate.net This induced fit is a common mechanism for peptide hormones that activate class B1 G protein-coupled receptors.

Conformational Dynamics of Gastric Inhibitory Polypeptide (1-39) in Solution

In aqueous solution, GIP (1-39) is not static but exists in a state of conformational equilibrium. annualreviews.org This flexibility is a characteristic feature of many peptide hormones, allowing them to adopt the necessary conformation for receptor binding and activation. The peptide likely transitions between a largely unfolded state and a more structured, helical conformation. nih.gov

The interaction with its receptor induces a significant conformational change, stabilizing the α-helical structure. This dynamic behavior is crucial for its biological function. The flexibility of the N-terminal region is particularly important for initiating receptor binding. psu.edu The transition from a flexible solution state to a more rigid receptor-bound state is a key aspect of its mechanism of action. acs.org

Integrative structure modeling and cross-linking mass spectrometry studies on the related glucagon-like peptide-1 (GLP-1) receptor complex have revealed substantial conformational dynamics even in the activated state, suggesting that less stable, alternative conformations may coexist and play a role in signaling. acs.org

Structure-Function Relationships of Gastric Inhibitory Polypeptide (1-39) Domains

The biological activity of GIP is not uniformly distributed along its amino acid sequence; instead, specific domains are responsible for receptor binding and activation.

The N-terminal region is critical for receptor activation. Studies involving N-terminal truncations and alanine (B10760859) scanning have demonstrated the importance of the first few amino acids. researchgate.netnih.gov For instance, the removal of the N-terminal tyrosine and alanine residues significantly impacts biological activity. nih.gov The N-terminus of GIP inserts deep into the transmembrane core of the GIPR, making crucial contacts that trigger receptor activation. researchgate.net An alanine scan of the GIP(1-14) sequence showed that the peptide is highly sensitive to structural changes in this region. researchgate.net

The central region and C-terminus of the peptide are primarily involved in receptor binding. psu.eduresearchgate.net This domain is thought to interact with the large extracellular N-terminal domain of the GIP receptor. psu.edu Chimeric peptide studies, where domains of GIP and GLP-1 were swapped, have supported the concept of separable binding and activation domains within the GIP molecule. psu.eduresearchgate.net Specifically, residues within the GIP(19-30) region have been identified as important for receptor binding. psu.edudovepress.com

Gastric Inhibitory Polypeptide Receptor Gipr Biology and Signaling

Molecular Cloning and Characterization of the Gastric Inhibitory Polypeptide Receptor

The journey to understanding the Gastric Inhibitory Polypeptide Receptor (GIPR) began with its successful molecular cloning and characterization. This process revealed that GIPR belongs to the B-family or secretin-receptor family of G-protein coupled receptors (GPCRs). These receptors are distinguished by their large N-terminal extracellular domain, which is crucial for hormone binding, and a characteristic seven-transmembrane helical structure.

Initial cloning studies were instrumental in elucidating the primary amino acid sequence and predicted structure of the receptor. This foundational work paved the way for a deeper understanding of its function and interaction with its ligand. The receptor consists of a single polypeptide chain that traverses the cell membrane seven times, a hallmark of GPCRs. The extracellular N-terminus, along with extracellular loops, forms the binding pocket for gastric inhibitory polypeptide (GIP), while the intracellular loops and C-terminus are responsible for coupling to intracellular G-proteins and initiating downstream signaling cascades.

Receptor Expression Patterns and Cellular Distribution

The physiological effects of GIP are dictated by the expression and distribution of its receptor, GIPR. While initially identified for its role in the gut and pancreas, subsequent research has unveiled a much broader distribution of GIPR throughout the body, suggesting a wider range of physiological functions.

The highest density of GIPR is found on pancreatic β-cells, which aligns with its primary role as an incretin (B1656795) hormone that stimulates glucose-dependent insulin (B600854) secretion. wikipedia.orgfrontiersin.org Beyond the pancreas, GIPR is significantly expressed in adipose tissue, where it is involved in fat metabolism and accumulation. nih.gov The presence of GIPR in osteoblasts, the cells responsible for bone formation, points to a role for GIP in bone metabolism.

Furthermore, GIPR expression has been identified in various regions of the central nervous system, including the hypothalamus and hippocampus. wikipedia.org This localization suggests that GIP may influence appetite regulation, memory formation, and other neuronal functions. wikipedia.orgnih.gov The widespread distribution of GIPR underscores the pleiotropic effects of GIP, extending its influence beyond glucose homeostasis to include lipid metabolism, bone remodeling, and central nervous system functions.

Tissue/Organ Primary Cell Type Expressing GIPR Key Physiological Role
Pancreasβ-cellsGlucose-dependent insulin secretion
Adipose TissueAdipocytesFat accumulation and metabolism
BoneOsteoblastsBone formation
Central Nervous SystemNeurons (e.g., in hypothalamus, hippocampus)Appetite regulation, memory formation
StomachSomatostatin-secreting D-cellsRegulation of gastric acid secretion

Ligand Binding Kinetics and Specificity of Gastric Inhibitory Polypeptide (1-39) to GIPR

The interaction between gastric inhibitory polypeptide (1-39) and its receptor is characterized by high affinity and specificity. Gastric inhibitory polypeptide, in its full-length form, is a 42-amino acid peptide. nih.gov However, it is rapidly cleaved in the circulation by the enzyme dipeptidyl peptidase-4 (DPP-4), resulting in the N-terminally truncated GIP(3-42). nih.govfrontiersin.org While GIP(1-42) is the primary active form, other truncated versions, such as GIP(1-39), have also been studied.

Studies have shown that GIP(1-39) is an endogenous truncated form of the incretin hormone GIP and is more potent at stimulating glucose-dependent insulin secretion from rat pancreatic β-cells than the full-length GIP(1-42). tocris.comrndsystems.com The binding of GIP to its receptor is a two-step process. The C-terminal region of the GIP molecule first interacts with the large N-terminal extracellular domain of the GIPR. This initial binding event is thought to correctly orient the N-terminus of the GIP peptide, allowing it to engage with the transmembrane domain and extracellular loops of the receptor, leading to receptor activation.

The specificity of this interaction is crucial for its biological function, ensuring that only GIP and its closely related analogs can activate the receptor and trigger the subsequent downstream signaling events.

Gastric Inhibitory Polypeptide Receptor Activation Mechanisms

The activation of the Gastric Inhibitory Polypeptide Receptor (GIPR) by its ligand, GIP, initiates a conformational change in the receptor's structure. This structural rearrangement is the pivotal step that enables the receptor to interact with and activate intracellular heterotrimeric G-proteins.

Upon binding of GIP to the extracellular domain of GIPR, the transmembrane helices of the receptor shift their relative positions. This movement exposes intracellular domains of the receptor, particularly the third intracellular loop and the C-terminal tail, creating a binding site for the α-subunit of a G-protein. The GIPR primarily couples to the Gs class of G-proteins, although coupling to other G-proteins, such as Gq, has also been reported in certain cell types.

The binding of the G-protein to the activated receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. This exchange causes the dissociation of the Gαs-GTP subunit from the βγ-subunits and from the receptor itself. The now-activated Gαs-GTP subunit is then free to interact with and modulate the activity of its downstream effector enzymes, thereby propagating the signal within the cell.

Downstream Intracellular Signaling Pathways Mediated by GIPR

Once activated, the Gastric Inhibitory Polypeptide Receptor initiates a cascade of intracellular signaling events that ultimately mediate the physiological effects of GIP. The primary signaling pathways activated by GIPR are the adenylyl cyclase/cAMP pathway and, to a lesser extent in certain cellular contexts, the phospholipase C/calcium pathway.

Adenylyl Cyclase/cAMP Pathway

The canonical and most well-characterized signaling pathway for GIPR is through the activation of adenylyl cyclase. The Gαs subunit, once dissociated from the receptor, directly binds to and activates the enzyme adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA is a key signaling molecule that phosphorylates a variety of downstream target proteins, including transcription factors, enzymes, and ion channels. In pancreatic β-cells, for instance, PKA-mediated phosphorylation events are crucial for enhancing glucose-stimulated insulin secretion. This includes the phosphorylation of proteins involved in insulin granule exocytosis and the regulation of ion channel activity, which leads to membrane depolarization and calcium influx, further potentiating insulin release. Furthermore, GIP has been shown to have an anti-apoptotic function in pancreatic β-cells, an effect that involves the activation of the cAMP response element-binding (CREB) protein, a downstream target of the cAMP/PKA pathway. nih.gov

Phospholipase C/Calcium Pathway

In addition to the primary Gs/cAMP pathway, GIPR can also couple to Gq/11 proteins in some cell types, leading to the activation of the phospholipase C (PLC) pathway. The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration can activate various calcium-dependent enzymes and signaling proteins, including calmodulin and calcium/calmodulin-dependent protein kinases (CaMKs).

Pathway Key Effector Enzyme Second Messenger(s) Primary Downstream Kinase Key Cellular Outcome in Pancreatic β-cells
Adenylyl Cyclase/cAMPAdenylyl CyclasecAMPProtein Kinase A (PKA)Enhanced glucose-stimulated insulin secretion, anti-apoptotic effects
Phospholipase C/CalciumPhospholipase C (PLC)IP3, DAGProtein Kinase C (PKC)Contribution to insulin secretion

MAPK Signaling Cascades

Activation of the Gastric Inhibitory Polypeptide Receptor (GIPR) by GIP can initiate signaling through several Mitogen-Activated Protein Kinase (MAPK) pathways. These cascades are central to regulating cellular processes such as growth, differentiation, and stress responses.

In certain cell types, GIPR activation has been shown to stimulate the p38 MAPK and the Stress-Activated Protein Kinase/Jun amino-terminal Kinase (SAPK/JNK) pathways. nih.gov For instance, in 3T3-L1 adipocytes and rat epididymal fat, the binding of GIP to its receptor leads to an enhanced secretion of resistin through a mechanism involving both p38 MAPK and SAPK/JNK. nih.gov

Furthermore, GIPR signaling is linked to cell proliferation, a process often mediated by the Extracellular signal-Regulated Kinase (ERK) pathway, another branch of the MAPK family. Studies have demonstrated that GIP can induce the transcription of cyclin D1, a key protein for cell cycle progression from the G1 to the S phase. nih.gov The involvement of the ERK pathway is supported by findings that MEK inhibitors, which block the upstream kinase of ERK, can prevent GIP-induced proliferation of cultured islet cells. nih.gov The activation of the MAPK cascade by GIP has been observed in various cell lines, including the rat β-cell line INS-1, where it leads to the phosphorylation of the transcription factor Elk-1. guidetopharmacology.org These findings collectively indicate that the MAPK pathways are significant downstream effectors of GIPR activation, contributing to its diverse cellular functions. creative-peptides.com

PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another critical signaling axis engaged by the GIPR, particularly known for its role in cell survival, growth, and metabolism. GIP has been shown to exert anti-apoptotic functions in pancreatic β-cells, an effect that involves the activation of the Akt/Protein Kinase B (PKB) pathway. nih.govoup.com

Upon GIP binding, the receptor can stimulate the PI3K/Akt pathway, leading to downstream effects that promote cell survival and influence metabolism. In adipocytes, GIP-induced activation of Akt promotes the translocation of glucose transporter-4 (GLUT4) to the cell membrane, enhancing glucose uptake. oup.com This action is sensitive to wortmannin, a known inhibitor of PI3K. oup.com

Interestingly, the mechanism of Akt activation by GIP may differ from that of other incretins like glucagon-like peptide-1 (GLP-1). Some research suggests that GIP's activation of Akt can occur through pathways that are independent of PI3K. nih.govglucagon.com For example, while the anti-apoptotic effect of GLP-1 in β-cells requires PI3K, GIP's similar protective effect does not. nih.gov In INS-1 cells, GIP-mediated Akt activation is mediated by the exchange protein activated by cAMP 2 (EPAC2), bypassing the need for direct PI3K involvement. nih.gov However, other studies show that PI3K inhibitors can prevent GIP-dependent proliferation of islet cells, suggesting the involvement of the PI3K pathway in this specific cellular response. nih.gov This indicates a complex, context-dependent regulation of the PI3K/Akt pathway by GIPR.

Table 1: Key Research Findings on GIPR-Mediated Signaling Pathways

PathwayKey FindingCellular ContextAssociated FunctionReference
MAPK (p38, JNK)GIP binding enhances resistin secretion.3T3-L1 adipocytes, Rat epididymal fatAdipokine secretion nih.gov
MAPK (ERK)GIP induces cyclin D1 transcription and proliferation, preventable by MEK inhibitors.Cultured islet cellsCell proliferation nih.gov
PI3K/AktGIP activates Akt, promoting GLUT4 translocation and glucose uptake.AdipocytesGlucose metabolism oup.com
PI3K/AktGIP promotes β-cell survival via Akt/PKB activation.Pancreatic β-cells (INS-1)Anti-apoptosis nih.gov
PI3K/AktGIP's anti-apoptotic action is independent of PI3K, unlike GLP-1.Pancreatic β-cellsDifferential signaling mechanism nih.gov

Gastric Inhibitory Polypeptide Receptor Desensitization and Internalization

The cellular response to GIP is tightly regulated by processes of receptor desensitization and internalization, which control the number of active receptors on the cell surface. Upon agonist binding, GIP stimulates a robust internalization of the GIPR. nih.gov This process primarily occurs through clathrin-coated pits and is dependent on the protein dynamin and the adaptor protein complex AP-2. nih.gov

A key feature of GIPR regulation is the critical role of its C-terminal tail, particularly in humans. nih.gov The desensitization of the human GIPR is dependent on this intracellular domain. nih.govreddit.com Swapping experiments, where the C-terminal tail of the human GIPR was replaced with that of the mouse or rat receptor, resulted in a loss of β-arrestin 2 recruitment ability. nih.govreddit.com Conversely, adding the human tail to the mouse GIPR conferred the ability to internalize and recruit β-arrestin 2. nih.govreddit.com This highlights significant species-specific differences in GIPR regulation, an important consideration in preclinical research. reddit.com

Compared to the GLP-1 receptor (GLP-1R), the GIPR exhibits markedly different trafficking dynamics. The GIPR internalizes at a significantly slower rate than the GLP-1R following stimulation with their respective native agonists. researchgate.netoup.com Studies have shown that GLP-1R can achieve approximately three times more internalization within the first hour compared to GIPR. oup.com Furthermore, while GIPR internalization is robust, it appears to be less dependent on β-arrestin recruitment compared to many other GPCRs. nih.gov This distinct pattern of desensitization and internalization suggests that the GIPR is associated with reduced desensitization and enhanced plasma membrane recycling, which may have important implications for its capacity to control cellular function over time. oup.com

Table 2: Comparison of GIPR and GLP-1R Internalization Characteristics

CharacteristicGIP Receptor (GIPR)GLP-1 Receptor (GLP-1R)Reference
Internalization RateSignificantly slowerFaster, with ~3x more internalization in the first hour researchgate.netoup.com
Internalization MechanismClathrin-coated pits, dynamin, AP-2 dependentPreceded by receptor clustering nih.govoup.com
Role of C-terminal TailCrucial for human GIPR desensitization and internalization- nih.govreddit.com
β-Arrestin RecruitmentReduced recruitment; not strictly required for internalization- nih.govreddit.com
Post-Internalization FateAssociated with increased plasma membrane recyclingAssociated with greater degradation oup.com

Physiological Roles and Mechanisms of Gastric Inhibitory Polypeptide 1 39

Regulation of Insulin (B600854) Secretion: Cellular Mechanisms in Animal Models

Gastric inhibitory polypeptide (1-39) is a potent stimulator of glucose-dependent insulin secretion from pancreatic β-cells. nih.govoup.com This action is central to the incretin (B1656795) effect, which accounts for a substantial portion of the postprandial insulin response. nih.gov The cellular mechanisms underpinning this effect have been extensively studied in various animal models.

The process is initiated by the binding of GIP (1-39) to its specific G protein-coupled receptor, the GIP receptor (GIPR), located on the surface of pancreatic β-cells. jst.go.jpoup.com This binding event triggers a cascade of intracellular signaling pathways. The GIPR is primarily coupled to a stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase. oup.com This leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). oup.comnih.gov

The elevated cAMP levels then activate two main downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), also known as cAMP-GEFII. oup.comnih.gov Both PKA and Epac2 are involved in a variety of intracellular processes that culminate in the enhanced exocytosis of insulin-containing granules. nih.gov These processes include the modulation of ion channel activity and an increase in cytosolic calcium levels, which are critical for insulin release. nih.gov

A crucial aspect of GIP's insulinotropic action is its glucose dependency. The stimulatory effect of GIP (1-39) on insulin secretion is significantly potentiated in the presence of elevated blood glucose levels. nih.gov In addition to its direct effects on insulin secretion, GIP (1-39) has also been shown to possess anti-apoptotic properties, promoting the survival of pancreatic β-cells. oup.comnih.gov This protective role is mediated through the activation of the adenylyl cyclase and Akt/PKB signaling pathways. oup.com

Table 1: Cellular Mechanisms of GIP (1-39)-Mediated Insulin Secretion in Animal Models

ComponentFunctionKey Downstream EffectorsSupporting Evidence from Animal Models
GIP Receptor (GIPR)Specific receptor for GIP (1-39) on pancreatic β-cells. jst.go.jpoup.comGs protein, adenylyl cyclase. oup.comStudies in GIPR knockout mice show impaired oral glucose tolerance. diabetesjournals.org
Cyclic AMP (cAMP)Second messenger that increases in response to GIPR activation. oup.comnih.govProtein Kinase A (PKA), Epac2. oup.comnih.govPerfused rat pancreas models demonstrate GIP's ability to increase intracellular cAMP. oup.com
Protein Kinase A (PKA)Phosphorylates various substrates to promote insulin granule exocytosis. nih.govIon channels, exocytotic machinery. nih.govIn vitro studies on rodent islet cells show PKA activation following GIP stimulation. nih.gov
Epac2Mediates cAMP-dependent, PKA-independent pathways of insulin secretion. oup.comnih.govComponents of the insulin granule release machinery. nih.govResearch in mouse models highlights the role of Epac2 in incretin-stimulated insulin secretion. oup.com
Akt/PKB PathwayPromotes β-cell survival and has anti-apoptotic effects. oup.comBcl-2 family proteins. oup.comStudies in rodent models demonstrate GIP-mediated activation of Akt and protection against apoptosis. oup.comnih.gov

Effects on Glucagon (B607659) Secretion: Mechanistic Studies

In addition to its well-established role in insulin regulation, gastric inhibitory polypeptide (1-39) also influences the secretion of glucagon from pancreatic α-cells. frontiersin.org However, its effect on glucagon is complex and appears to be dependent on the prevailing glucose concentration.

Mechanistic studies have shown that GIP (1-39) can directly stimulate glucagon secretion. nih.gov The GIP receptor is expressed on pancreatic α-cells, and its activation by GIP leads to an increase in intracellular cAMP levels, similar to the signaling cascade in β-cells. nih.gov This suggests a direct stimulatory pathway.

The physiological context, particularly the glycemic state, is a critical determinant of GIP's effect on glucagon. In conditions of euglycemia (normal blood glucose) and hypoglycemia (low blood glucose), GIP (1-39) has been shown to increase glucagon secretion in both animal models and humans. frontiersin.orgnih.govphysiology.org This action may serve as a counter-regulatory mechanism to prevent hypoglycemia. frontiersin.org Conversely, during hyperglycemia (high blood glucose), the glucagonotropic effect of GIP is blunted or absent in healthy individuals. frontiersin.orgnih.gov

Interestingly, in individuals with type 2 diabetes, the response can be altered, with GIP sometimes leading to a modest increase in glucagon even during hyperglycemia. physiology.org The interplay between GIP, amino acids, and glucagon secretion is also an area of active investigation, with some studies suggesting a synergistic effect. diabetesjournals.org

Table 2: GIP (1-39) and Glucagon Secretion: Mechanistic Insights

ConditionEffect of GIP (1-39) on Glucagon SecretionProposed MechanismSupporting Evidence
Euglycemia/HypoglycemiaStimulatory. frontiersin.orgnih.govphysiology.orgDirect activation of GIPR on α-cells, leading to increased cAMP. nih.govStudies in perfused rat pancreas and human clamp studies demonstrate glucagon release at low glucose levels. nih.gov
HyperglycemiaNo significant effect or blunted response in healthy subjects. frontiersin.orgnih.govThe precise mechanism for the glucose-dependent switch is not fully elucidated but may involve intra-islet paracrine interactions.Human hyperglycemic clamp studies show a lack of glucagonotropic effect of GIP. nih.gov
Type 2 DiabetesMay cause a modest increase in glucagon even during hyperglycemia. physiology.orgPotential alterations in α-cell sensitivity or intra-islet signaling in the diabetic state. nih.govHyperglycemic clamp studies in patients with type 2 diabetes show a paradoxical glucagon response to GIP. physiology.org

Role in Adipose Tissue Function: Cellular and Molecular Mechanisms

Gastric inhibitory polypeptide (1-39) plays a significant role in lipid metabolism and adipose tissue function. physiology.org Its actions in this tissue are multifaceted, involving direct effects on adipocytes as well as indirect effects through its stimulation of insulin secretion.

The GIP receptor is expressed in adipose tissue, indicating a direct site of action for GIP (1-39). nih.govoup.com One of the key functions of GIP in adipocytes is to promote the storage of dietary fats. physiology.org It achieves this in part by enhancing the activity of lipoprotein lipase (B570770) (LPL), an enzyme that hydrolyzes triglycerides from circulating lipoproteins, making fatty acids available for uptake by adipocytes. nih.gov

At the cellular level, GIP (1-39) has been shown to stimulate lipogenesis, the process of synthesizing and storing fats. mdpi.com In vitro studies using isolated rat adipocytes have demonstrated that GIP can increase the re-esterification of free fatty acids into triglycerides. oup.com Furthermore, GIP has been observed to enhance glucose uptake by adipocytes, providing a substrate for fatty acid synthesis. oup.com

The signaling pathways involved in GIP's actions on adipose tissue include the activation of the serine/threonine kinase protein kinase B (Akt/PKB) via a wortmannin-sensitive pathway, which is similar to insulin signaling in some respects. oup.com GIP has also been implicated in adipocyte development and differentiation. oup.commdpi.com In some contexts, particularly in obesity, elevated GIP levels have been associated with adipose tissue inflammation. physiology.org

Table 3: Cellular and Molecular Effects of GIP (1-39) in Adipose Tissue

Cellular/Molecular EffectMechanismKey Signaling PathwaysSupporting Evidence
Enhanced Lipoprotein Lipase (LPL) ActivityIncreases the hydrolysis of circulating triglycerides, promoting fatty acid uptake. nih.govAkt/PKB. nih.govIn vitro studies on adipocyte cell lines show GIP-induced increases in LPL activity. nih.gov
Increased LipogenesisPromotes the synthesis and storage of triglycerides within adipocytes. mdpi.comAkt/PKB. oup.comStudies in isolated rat adipocytes demonstrate increased free fatty acid re-esterification with GIP treatment. oup.com
Enhanced Glucose UptakeProvides substrate for glycerol (B35011) and fatty acid synthesis. oup.comAkt/PKB, leading to GLUT4 translocation. oup.comIn vitro experiments show GIP stimulates glucose transport into adipocytes. oup.com
Adipocyte DifferentiationGIPR expression increases during adipocyte differentiation. mdpi.comNot fully elucidated.Studies in human adipocyte models show functional GIPR expression is coupled to differentiation. frontiersin.org
Adipose Tissue Inflammation (in obesity)May increase the expression of pro-inflammatory cytokines. physiology.orgHypoxia-inducible factor-1α (HIF-1α). physiology.orgAnimal models of obesity show that increased GIP signaling can induce adipose inflammation. physiology.org

Impact on Bone Metabolism: In Vitro and Animal Model Evidence

A growing body of evidence suggests that gastric inhibitory polypeptide (1-39) is an important regulator of bone metabolism, forming a key component of the "entero-osseous axis," which links nutrient absorption to bone remodeling. oup.com GIP (1-39) appears to have a dual beneficial effect on bone, simultaneously inhibiting bone resorption and promoting bone formation. frontiersin.orgfrontiersin.org

In vitro studies have shown that GIP receptors are expressed on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). oup.comoup.com In cultured osteoblasts, GIP (1-39) has been shown to increase levels of cAMP and intracellular calcium, which are coupled to markers of new bone formation such as increased alkaline phosphatase activity and collagen type 1 mRNA. oup.com Furthermore, GIP has been demonstrated to improve osteoblast survival by inhibiting apoptosis. oup.comdiabetesjournals.org

Regarding its anti-resorptive effects, GIP (1-39) has been shown to directly inhibit osteoclast activity and differentiation. oup.com In primary human bone cells, GIP reduces osteoclast activity and increases osteoclast apoptosis. oup.com The signaling pathways implicated in these effects include the impairment of nuclear translocation of key transcription factors for osteoclastogenesis, such as NFATc1 and NF-κB. oup.com

Animal models have provided further support for the role of GIP in bone health. Mice overexpressing GIP have been found to have increased bone mass and markers of bone formation, while GIP receptor-deficient mice exhibit characteristics of high-turnover osteoporosis, with decreased bone formation and an increased number of osteoclasts. oup.comnih.govdiabetesjournals.org

Table 4: Evidence for GIP (1-39) in Bone Metabolism from In Vitro and Animal Models

Effect on BoneCellular TargetMechanismSupporting Evidence
Promotes Bone FormationOsteoblasts. oup.comoup.comIncreases cAMP and intracellular calcium; improves osteoblast survival by inhibiting apoptosis. oup.comoup.comdiabetesjournals.orgIn vitro studies show increased markers of bone formation in cultured osteoblasts. oup.com Mice overexpressing GIP have increased bone mass. oup.com
Inhibits Bone ResorptionOsteoclasts. frontiersin.orgoup.comDirectly inhibits osteoclast activity and differentiation; increases osteoclast apoptosis. oup.com Impairs nuclear translocation of NFATc1 and NF-κB. oup.comIn vitro studies with primary human osteoclasts show reduced resorptive activity. oup.com GIP receptor-deficient mice have an increased number of osteoclasts. nih.govdiabetesjournals.org

Central Nervous System Effects: Mechanisms and Pathways

The actions of gastric inhibitory polypeptide (1-39) extend to the central nervous system (CNS), where it is involved in the regulation of appetite, neuronal plasticity, and potentially neuroprotection. jst.go.jpnih.gov The GIP receptor is expressed in several regions of the brain, including the hypothalamus and brainstem, which are key centers for the control of energy balance and feeding behavior. jst.go.jpnih.govdiabetesjournals.org

Peripherally administered GIP has been shown to cross the blood-brain barrier and induce neuronal activation (as measured by c-Fos expression) in hypothalamic nuclei. nih.govdiabetesjournals.org This suggests that circulating GIP can directly influence brain function. Animal studies have demonstrated that activation of the GIP receptor can have profound effects on neuronal plasticity and cognitive function. frontiersin.org For instance, prolonged GIP receptor activation in mice has been shown to improve cognitive function and hippocampal synaptic plasticity. frontiersin.org

In the context of energy homeostasis, GIP's role is complex. Some studies suggest that central GIP signaling can reduce food intake. nih.govfrontiersin.orgjci.org For example, chemogenetic activation of GIPR-expressing neurons in the hypothalamus has been shown to acutely suppress food intake in mice. nih.govjci.org The mechanisms underlying these effects are thought to involve the modulation of neuropeptide systems that regulate appetite. nih.gov

Furthermore, there is evidence that GIP signaling in the brain may interact with other hormonal signals, such as leptin. nih.gov One proposed mechanism is that GIP can activate the EPAC-RAP1 signaling cascade in the hypothalamus, leading to the induction of SOCS3, a protein that can inhibit leptin signaling. nih.gov GIP receptor agonists have also demonstrated anti-emetic effects in animal models, suggesting a role in regulating nausea-related behaviors. frontiersin.org

Gastric Inhibitory Polypeptide (1-39) in Gastrointestinal Motility Regulation: Cellular Studies

Historically, gastric inhibitory polypeptide was named for its observed inhibitory effects on gastric acid secretion and motility in animal models. nih.gov However, in humans, the effect of physiological concentrations of GIP (1-39) on gastric emptying is now considered to be negligible. jst.go.jp Its primary physiological role is recognized as that of an incretin hormone. nih.gov

While direct, potent effects on gastric motility at physiological levels are not a prominent feature of GIP (1-39) in humans, some cellular studies and observations in animal models have noted other gastrointestinal effects. For instance, GIP has been suggested to increase blood flow to the gastrointestinal tract. frontiersin.org This could potentially influence nutrient absorption and delivery.

It is important to distinguish the actions of GIP (1-39) from those of the other major incretin hormone, glucagon-like peptide-1 (GLP-1). GLP-1 has a well-established and potent inhibitory effect on gastric emptying, which contributes to its glucose-lowering and appetite-suppressing effects. jci.org In contrast, GIP (1-39) does not appear to share this mechanism of regulating gastric motility to a significant degree in humans. frontiersin.org Studies using GLP-1 receptor antagonists have demonstrated an acceleration of gastric emptying, highlighting the physiological relevance of GLP-1 in this process, a finding not replicated with GIP. diabetesjournals.org

Due to the limited direct impact on motility, detailed cellular studies on this specific aspect of GIP (1-39) function are less extensive compared to its roles in pancreatic, adipose, and bone tissue. The primary focus of research has shifted towards its metabolic and other systemic effects.

Comparative Studies and Evolution of Gastric Inhibitory Polypeptide

Interspecies Variations in Gastric Inhibitory Polypeptide Sequence and Function

These variations can influence the biological activity of the peptide. For instance, the N-terminal region is critical for its function, and even small changes can impact its ability to bind to its receptor and stimulate insulin (B600854) secretion. researchgate.netnih.gov

Below is a table comparing the amino acid sequences of GIP (1-39) in a few selected species, highlighting the degree of conservation and the specific points of variation.

SpeciesAmino Acid Sequence (1-39)
HumanYAEGTFISDYSIAMDKIHQQDFVNWLLAQKGKKNDWKHN
PigYAEGTFISDYSIAMDKIRQQDFVNWLLAQKGKKNDWKHN
RatYAEGTFISDYSIAMDKIRQQDFVNWLLAQKGKKSDWKHN
MouseYAEGTFISDYSIAMDKIRQQDFVNWLLAQKGKKSDWKHN

Data compiled from various biochemical studies.

The functional consequences of these interspecies differences are an active area of research. For example, studies comparing the insulinotropic effects of GIP in different mammalian systems have provided insights into the structure-function relationships of the hormone. dntb.gov.ua

Evolutionary Trajectories of Gastric Inhibitory Polypeptide and its Receptor

The evolutionary history of GIP and its receptor (GIPR) is intertwined with the broader evolution of the glucagon (B607659) peptide family, which also includes glucagon and GLP-1. researchgate.net These peptides and their receptors, which belong to the G protein-coupled receptor family, have evolved through gene duplication and subsequent divergence. nih.govnih.gov

Phylogenetic analyses suggest that the genes for GIP and GLP-1 are evolutionarily related and likely arose from a common ancestral gene. nih.gov However, the incretin (B1656795) function of these hormones appears to have evolved independently and more recently, after the divergence of tetrapods from fish. nih.gov

The GIP receptor (GIPR) also shows a distinct evolutionary path. Interestingly, while the hormones are related, their receptors are not the most closely related within the receptor family, suggesting a co-evolutionary process where each hormone and its specific receptor have adapted to ensure specific signaling pathways. nih.govmdpi.com The GIPR gene is located on chromosome 19 in humans and is expressed in various tissues, most notably in pancreatic beta-cells. wikipedia.org

Homology and Orthology with Other Incretin Hormones

GIP shares significant structural and functional similarities with other incretin hormones, most notably GLP-1. Both are secreted from the gut in response to nutrient intake and potentiate glucose-stimulated insulin secretion. nih.govnih.gov This shared function is known as the "incretin effect." youtube.com

Despite their similar roles, GIP and GLP-1 are distinct molecules with specific receptors. nih.gov The sequence homology between GIP and GLP-1 is most pronounced in the N-terminal region, which is crucial for receptor binding and activation. researchgate.net However, there are key amino acid differences that confer receptor selectivity. researchgate.netnih.gov For example, specific residues at the N-terminus are critical for the selective activation of the GIP receptor by GIP. researchgate.net

While both hormones stimulate insulin secretion, they have some differing physiological effects. GIP has been shown to stimulate glucagon secretion and fat accumulation, whereas GLP-1 suppresses glucagon secretion and can reduce appetite and food intake. wikipedia.orgnih.gov The receptors for GIP and GLP-1 share about 40% sequence homology. mdpi.com Despite this, the interaction is highly specific, and GIP does not bind to the GLP-1 receptor and vice versa under normal physiological conditions. nih.gov

Research Methodologies for Studying Gastric Inhibitory Polypeptide 1 39

In Vitro Cellular Models for Gastric Inhibitory Polypeptide Research

In vitro cellular models are fundamental for dissecting the molecular mechanisms of GIP action at the cellular level. These models typically involve cell lines that naturally or through genetic engineering express the GIP receptor (GIPR). By isolating specific cell types, researchers can study the direct effects of GIP on cellular signaling pathways, gene expression, and functional responses in a highly controlled environment, free from the systemic influences present in whole organisms.

Commonly used models include:

Recombinant Cell Lines: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to express the human GIP receptor are invaluable tools. criver.com These systems are used to characterize the binding affinity of GIP and its analogs, and to study the downstream signaling cascades, such as the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). criver.comnovusbio.com

Enteroendocrine Cell Lines: The mouse enteroendocrine cell line STC-1 is utilized to investigate the regulation of GIP gene expression itself. nih.gov Studies using STC-1 cells have been instrumental in identifying transcription factors, like regulatory factor X6 (Rfx6), that control GIP synthesis and secretion at the cellular level. nih.gov

Adipocyte and Pancreatic Cell Lines: To study GIP's metabolic actions, researchers use adipocyte cell lines (e.g., 3T3-L1) and pancreatic β-cell lines (e.g., INS-1). These models have demonstrated that GIP can directly induce energy accumulation in fat cells and potentiate glucose-stimulated insulin (B600854) secretion from β-cells. diabetesjournals.org

These cellular models allow for high-throughput screening of potential GIPR agonists and antagonists and are essential for initial stages of drug discovery and for detailed investigation of cellular signaling. novusbio.com

Ex Vivo Tissue Perfusion Systems

Ex vivo tissue perfusion systems bridge the gap between in vitro cell cultures and in vivo animal models. This technique involves isolating an entire organ or tissue and maintaining its viability in a controlled laboratory setting by perfusing it with a nutrient- and oxygen-rich solution. frontiersin.orghopkinsmedicine.org This methodology allows for the study of tissue-level physiological responses to GIP in isolation from systemic neural and hormonal influences.

Historically, ex vivo systems were critical in defining the primary functions of GIP. For instance:

An isolated perfused rat stomach model was used to demonstrate that GIP is a potent stimulator of somatostatin (B550006) release from the stomach. nih.gov

A perfused rat pancreas model was instrumental in establishing the glucose-dependent nature of GIP's effect on insulin secretion, a hallmark of its incretin (B1656795) action. nih.gov

Modern ex vivo perfusion systems are highly sophisticated, featuring integrated pumps, oxygenators, and heater-cooler units to maintain the organ in a near-physiological state for extended periods. frontiersin.orgnih.gov These systems can be applied to various organs relevant to GIP physiology, such as the pancreas, intestine, and adipose tissue, to study secretion, receptor activity, and metabolic responses in a controlled, organ-specific context.

Animal Models in Gastric Inhibitory Polypeptide Investigations

Animal models are indispensable for understanding the integrated physiological role of GIP in a whole-organism context, including its impact on metabolism, energy balance, and bone remodeling. wikipedia.org

Genetic manipulation in animal models, primarily mice, has provided profound insights into the function of the GIP system. These models involve the targeted deletion (knockout) or insertion (knock-in) of the gene encoding GIP or its receptor.

GIP Receptor Knockout (GIPR⁻/⁻) Mice: These mice lack a functional GIP receptor. Studies on GIPR⁻/⁻ mice have revealed that while they exhibit impaired insulin response to large oral glucose loads, they are protected from diet-induced obesity and insulin resistance when fed a high-fat diet. diabetesjournals.orgnih.govfrontiersin.org This suggests a crucial role for GIP signaling in energy storage. Furthermore, genetic ablation of the GIP receptor in mice has been shown to alter bone microarchitecture. wikipedia.org

Adipose Tissue-Specific GIPR Knockout (GIPRadipo−/−) Mice: To dissect the tissue-specific actions of GIP, researchers have created mice lacking the GIP receptor only in adipose tissue. These GIPRadipo−/− mice show reduced body weight, decreased insulin resistance, and improved hepatic steatosis under high-fat diet conditions, highlighting the direct importance of GIP action on fat cells in the development of obesity. diabetesjournals.org

GIP-Green Fluorescent Protein (GIPgfp/+) Knock-in Mice: In this model, the GIP gene is linked to a gene for green fluorescent protein. This allows for the specific labeling and isolation of intestinal K-cells, the primary producers of GIP, for further molecular analysis. nih.gov

Leptin Receptor Cell-Specific GIPR Knockout (Lepr-Gipr KO) Mice: To investigate the central effects of GIP, mice with GIPR deletion specifically in cells expressing the leptin receptor were developed. These models help to parse the role of GIPR signaling in specific neuronal populations on energy balance and glucose control. nih.gov

Genetic ModelKey FeaturePrimary Research FindingsReference
GIP Receptor Knockout (GIPR⁻/⁻)Global deletion of the GIP receptor gene.Resistance to high-fat diet-induced obesity; impaired insulin response to large glucose loads; altered bone microarchitecture. diabetesjournals.orgwikipedia.orgnih.govfrontiersin.org
Adipose-Specific GIPR Knockout (GIPRadipo−/−)GIP receptor deleted only in adipocytes.Reduced body weight and insulin resistance on a high-fat diet, demonstrating a direct role of GIP in adipose tissue energy storage. diabetesjournals.org
GIP-GFP Knock-in (GIPgfp/+)GIP-producing K-cells express Green Fluorescent Protein.Enables isolation and characterization of K-cells to study GIP gene regulation and secretion mechanisms. nih.gov
Lepr-Gipr KnockoutGIP receptor deleted in leptin receptor-expressing cells.Helps differentiate the central vs. pancreatic roles of GIP signaling in glucose and energy metabolism. nih.gov

These models involve administering exogenous substances to animals to either mimic, enhance, or block the GIP system. This approach is crucial for preclinical testing of potential therapeutics.

GIPR Agonist/Antagonist Studies: Researchers administer synthetic GIPR agonists or antagonists to animals to study the physiological and metabolic consequences. For example, the administration of a monoclonal antibody that antagonizes the GIPR led to reduced fat mass in diet-induced obese mice. novusbio.com Conversely, long-acting GIPR agonists are studied for their therapeutic effects. nih.gov

Dual-Incretin Receptor Agonists: A significant area of research involves the use of unimolecular co-agonists that activate both the GIP receptor and the glucagon-like peptide-1 (GLP-1) receptor. youtube.comnih.gov Studies in animal models have shown that these dual agonists can lead to synergistic effects on glycemic control and body weight reduction compared to single-agonist treatments. nih.govyoutube.com

Conscious Animal Studies: Early foundational studies used conscious dogs to investigate the physiological release of GIP in response to oral nutrients like fat and glucose. nih.gov These experiments demonstrated that oral fat is a potent stimulus for GIP secretion and that the released GIP augments the insulin response to glucose. nih.gov These models remain relevant for studying the integrated physiological responses to pharmacological agents.

Analytical Techniques for Gastric Inhibitory Polypeptide Quantification and Characterization

Accurate measurement of GIP in biological samples like plasma is essential for both basic research and clinical studies. The challenge lies in the fact that the active form, GIP (1-42), is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4) into the inactive form, GIP (3-42). acs.org Therefore, assays must be sensitive and specific enough to distinguish between these forms or to measure the total GIP concentration.

Immunoassays are the most common methods for GIP quantification and rely on the highly specific binding of antibodies to the GIP molecule. elisakits.co.uk

Radioimmunoassay (RIA): RIA is a classic, highly sensitive in vitro assay that uses a radioactively labeled antigen (e.g., GIP labeled with Iodine-125) to compete with the unlabeled GIP in a sample for a limited number of antibody binding sites. oxfordbiosystems.com By measuring the amount of radioactivity, the concentration of GIP in the sample can be determined. slideshare.net RIA is known for its excellent sensitivity and specificity but requires specialized equipment and handling of radioactive materials. oxfordbiosystems.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that has largely replaced RIA in many applications due to its safety, ease of use, and suitability for high-throughput screening. elisakits.co.ukoxfordbiosystems.com In a competitive ELISA for GIP, GIP in a sample competes with a known amount of enzyme-labeled GIP for binding to antibodies coated on a microplate. The subsequent addition of a substrate results in a color change, the intensity of which is inversely proportional to the concentration of GIP in the sample. nih.gov Commercially available ELISA kits can measure total GIP (both active and inactive forms) with high sensitivity and specificity, showing no cross-reactivity with other gut hormones like GLP-1 or glucagon (B607659). mercodia.com

FeatureRadioimmunoassay (RIA)Enzyme-Linked Immunosorbent Assay (ELISA)Reference
Detection MethodUses radioisotopes (e.g., Iodine-125) to label the antigen or antibody.Uses an enzyme-linked antibody that reacts with a substrate to produce a colorimetric or chemiluminescent signal. elisakits.co.ukslideshare.net
SensitivityExtremely high; can detect minute concentrations.High, though historically considered slightly less sensitive than RIA for some applications. Modern kits offer excellent sensitivity (pmol/L range). oxfordbiosystems.comnih.govmercodia.com
AdvantagesHigh sensitivity and specificity. Well-established method.No radioactive waste, safer to use, suitable for automation and high-throughput screening, longer shelf-life of reagents. elisakits.co.ukoxfordbiosystems.com
DisadvantagesRequires handling of radioactive materials, specialized disposal, and licensed facilities. Shorter reagent shelf-life.The enzyme reaction can be sensitive to temperature and substrate concentration. Binding curves can be less reproducible at very high or low concentrations depending on the assay design. oxfordbiosystems.comnih.gov

While immunoassays are widely used, advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the simultaneous and highly accurate quantification of both GIP (1-42) and GIP (3-42) in plasma, offering an alternative with very high specificity. acs.orgnih.gov

Chromatography-Mass Spectrometry Approaches

The analysis and quantification of gastric inhibitory polypeptide (GIP) and its fragments, such as GIP(1-39), rely heavily on the combined power of liquid chromatography (LC) and mass spectrometry (MS). This combination allows for the separation of complex biological mixtures and the precise identification and measurement of specific peptides.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the purification and isolation of GIP fragments. bioscientifica.comresearchgate.net For instance, early studies on GIP fragments utilized HPLC to purify synthesized peptides, ensuring a high degree of homogeneity before subsequent biological assays. bioscientifica.com The purification process can involve multiple consecutive chromatographic steps to isolate specific peptide forms from tissue extracts or synthesis reaction mixtures. researchgate.net

Mass spectrometry is indispensable for the characterization of these peptides. Electrospray ionization-mass spectrometry (ESI-MS) is commonly employed to determine the precise molecular mass of GIP and its truncated forms. bioscientifica.com This technique was used to confirm the molecular weight of synthesized GIP and its major degradation product, GIP(3-42), by detecting their multiple charged species and calculating the corresponding intact molecular mass. bioscientifica.com A similar approach is essential for verifying the identity of synthesized or purified GIP(1-39).

For quantitative analysis in biological matrices like human plasma, highly sensitive methods such as nano-flow LC coupled with tandem mass spectrometry (LC-MS/MS) are required. researchgate.net Due to the low endogenous concentrations of incretins, direct measurement can be challenging. A validated method involves the use of a surrogate peptide. researchgate.netsuizou.org In this approach, the full-length GIP is digested by a specific enzyme, like endoproteinase Asp-N, to produce a shorter, unique surrogate peptide (e.g., GIP(1-8)). researchgate.netsuizou.org This smaller peptide is more easily quantified by MS and allows for the accurate determination of the original concentration of the full-length peptide in the sample. suizou.org This quantitative method can achieve a lower limit of quantification in the picomolar range, making it suitable for clinical studies. researchgate.net The integration of high-resolution mass spectrometry (HRMS) is a growing trend, as it provides the necessary resolving power to distinguish between closely related isoforms and modifications of complex peptides like GIP. chromatographyonline.com

TechniqueApplicationSample TypeKey Findings / PurposeReference
HPLC (High-Performance Liquid Chromatography)PurificationSynthesized peptides, Intestinal extractsUsed to purify GIP fragments like GIP(1-39) and GIP(3-42) to homogeneity before biological characterization. bioscientifica.comresearchgate.net
ESI-MS (Electrospray Ionization-Mass Spectrometry)CharacterizationPurified peptidesDetermines the monoisotopic molecular mass to confirm the identity and integrity of synthesized peptides. For GIP, a theoretical mass of 4984.2 Da was closely matched by experimental results. bioscientifica.com
Nano-flow LC-MS/MS/MSQuantificationHuman plasmaA highly sensitive method for the simultaneous quantification of GIP(1-42) and GIP(3-42) using a surrogate peptide strategy. Achieved a lower limit of quantification of 1 pM for GIP(1-42). researchgate.net
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry)Quantification & SpecificityHuman plasmaAn accurate analytical method developed for measuring intact glucagon, demonstrating the power of HRMS to differentiate between related peptides without enzymatic digestion, a principle applicable to GIP analysis. suizou.org

Spectroscopic Methods (CD, NMR)

Spectroscopic techniques are crucial for elucidating the three-dimensional structure of peptides like GIP(1-39), which is essential for understanding its interaction with its receptor and its biological function.

Circular Dichroism (CD) Spectroscopy is a widely used method to investigate the secondary structure of peptides in solution. CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures within a peptide backbone. The resulting spectrum can be used to estimate the proportion of α-helical, β-sheet, and random coil conformations. For example, the analysis of other peptides has shown how their CD spectra can reveal structural conformations, such as the adoption of an α-helical structure in a membrane-mimicking environment (e.g., a sodium dodecyl sulfate (B86663) solution). mdpi.com This technique would be instrumental in determining whether GIP(1-39) possesses a stable secondary structure in different solvent conditions, providing insight into the conformational changes that may occur upon receptor binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution, atomic-level information about the three-dimensional structure and dynamics of peptides in solution. While no specific NMR studies for GIP(1-39) were found in the search results, it is a standard and powerful technique for molecules of this size. Through a series of experiments (e.g., COSY, TOCSY, NOESY), NMR can be used to assign resonances to specific atoms in the peptide and measure distances between protons that are close in space. This information is then used to calculate a family of structures consistent with the experimental data, yielding a detailed 3D model of the peptide's solution conformation. Such studies would be invaluable for identifying the spatial arrangement of key residues in GIP(1-39) that are critical for its enhanced insulinotropic activity. researchgate.net

Molecular Biology Techniques in Gastric Inhibitory Polypeptide Research

Molecular biology techniques have been fundamental in understanding the synthesis, regulation, and function of GIP, providing the genetic and cellular context for peptides like GIP(1-39).

The initial characterization of the human GIP gene revealed that it spans approximately 10 kilobase pairs and consists of six exons, with the majority of the GIP peptide sequence encoded within exon 3. nih.govnih.gov This work, which involved the analysis of cDNA clones, also determined the gene's location on chromosome 17q21.3-q22. nih.gov The GIP gene encodes a 153-amino-acid precursor, pro-GIP, which is proteolytically processed to yield the active GIP(1-42) hormone. nih.govnih.gov This processing is carried out by the enzyme prohormone convertase 1/3 (PC1/3). nih.gov

Modern molecular biology tools have enabled more sophisticated investigations into the function of GIP-secreting cells (K-cells). Advanced techniques such as CRISPR-Cas9 gene editing have been used to create reporter systems in human duodenal organoids. nih.gov In one study, a yellow fluorescent protein (Venus) was inserted into the GIP locus, allowing for the specific labeling and purification of human K-cells via fluorescence-activated cell sorting (FACS). nih.gov These purified cells can then be used for downstream analyses, such as RNA-sequencing (RNA-seq), to identify the full transcriptome of K-cells and uncover the molecular machinery involved in nutrient sensing and GIP secretion. nih.gov Such techniques are critical for understanding the upstream biological processes that ultimately control the production of the GIP precursor from which GIP(1-39) is derived.

TechniqueTargetKey Information ObtainedReference
cDNA Cloning & SequencingHuman GIP gene and mRNADetermined the structure of the 153-amino acid GIP precursor and the genomic organization (6 exons). Mapped the gene to chromosome 17. nih.gov
CRISPR-Cas9 Gene EditingGIP locus in human duodenal organoidsInsertion of a fluorescent reporter (Venus) to label and purify GIP-producing K-cells for functional studies and RNA-seq. nih.gov
RNA-Sequencing (RNA-seq)Purified K-cellsRevealed the transcriptomic profile of K-cells, identifying enrichment of specific G protein-coupled receptors involved in nutrient sensing. nih.gov
Gene KnockoutG protein-coupled receptor genes (e.g., CASR, GPR142) in organoidsUsed to evaluate the specific roles of these receptors in amino acid-stimulated GIP secretion. nih.gov

Computational Modeling and Simulation of Gastric Inhibitory Polypeptide Structure and Interactions

Computational modeling and molecular simulations are powerful tools that complement experimental research by providing detailed insights into the structure and dynamics of peptides and their interactions with receptors at an atomic level.

Structure Prediction: The three-dimensional structure of GIP(1-39) can be predicted using advanced computational tools. Methods like AlphaFold, which leverages artificial intelligence, can generate highly accurate structural models of proteins and peptides. mdpi.com The UniProt database, a central resource for protein information, provides links to predicted structures, including those in the AlphaFoldDB for the GIP precursor. uniprot.org Such models serve as a critical starting point for more detailed computational studies.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the behavior of molecules over time, providing a "computational microscope" to observe peptide conformational dynamics and binding events. These simulations have been used to investigate the interaction between GIP and its receptor (GIPR). frontiersin.org For example, MD simulations have provided structural data supporting the formation of a hydrogen bond between a specific tryptophan residue in GIP and the GIP receptor, highlighting a key interaction for binding. frontiersin.org Although focused on the full-length peptide, this methodology is directly applicable to studying how the truncation in GIP(1-39) might alter the peptide's conformational flexibility and its binding mode with the GIPR.

Binding and Interaction Analysis: Simulative binding models have been employed to understand how different regions of the GIP peptide interact with the GIPR. dovepress.com Computational studies have suggested that the C-terminal portion of GIP(1-42) does not form a well-defined structure but is able to "cling to the receptor." dovepress.com This finding is particularly relevant for GIP(1-39), as the absence of the final three amino acids could influence this interaction and potentially contribute to its altered biological activity, such as its higher potency in modulating calcium and stimulating insulin secretion. researchgate.netdovepress.com By simulating the binding of GIP(1-39) to the GIPR, researchers can identify key hydrophobic and electrostatic interactions, calculate binding energies, and visualize the conformational changes that occur upon binding, offering a molecular explanation for its distinct functional profile.

MethodologyResearch QuestionInsights GainedReference
Structural Modeling (e.g., AlphaFold)Prediction of the 3D structure of GIP(1-39).Provides a high-quality static 3D model of the peptide, which is essential for further simulation and docking studies. mdpi.comuniprot.org
Molecular Dynamics (MD) SimulationsHow does GIP(1-39) behave in solution? How does it interact with the GIP receptor over time?Reveals the conformational dynamics of the peptide and identifies specific, stable residue-residue interactions (e.g., hydrogen bonds) that stabilize the peptide-receptor complex. frontiersin.orgdtu.dk
Simulative Binding Models / DockingHow does GIP(1-39) bind to its receptor? Which residues are critical for binding?Predicts the binding pose of the peptide in the receptor's binding pocket and helps analyze the contribution of different peptide regions to the binding affinity. dovepress.com

Future Directions and Unanswered Questions in Gastric Inhibitory Polypeptide 1 39 Research

Emerging Roles of Gastric Inhibitory Polypeptide Beyond Classical Endocrine Functions

While the insulinotropic effects of GIP are well-documented, recent research has unveiled a host of non-classical functions, suggesting a more widespread physiological significance. wikipedia.orgoup.com These emerging roles extend to the central nervous system, adipose tissue, bone metabolism, and even the reproductive system, challenging the traditional view of GIP as solely a gut-derived hormone.

One of the most compelling new areas of research is the role of GIP in the central nervous system (CNS) . frontiersin.org Studies have identified GIP receptors in the hypothalamus, a key brain region for regulating hunger and satiety. pritikin.com Activation of these receptors has been shown to reduce food intake in animal models, indicating a potential role for GIP in appetite control. pritikin.comnih.gov Furthermore, GIP signaling in the brain has been implicated in neuroprotection and has shown potential in mitigating the nausea often associated with other metabolic therapies, such as those targeting the glucagon-like peptide-1 (GLP-1) receptor. frontiersin.orgdiabetesjournals.org

In adipose tissue , GIP has a complex and seemingly paradoxical role. It can promote the storage of triglycerides and enhance insulin (B600854) sensitivity. mdpi.comtandfonline.com However, research also suggests that inhibiting GIP signaling can prevent high-fat diet-induced obesity. nih.govresearchgate.net Mice lacking the GIP receptor were protected from obesity and insulin resistance when fed a high-fat diet. nih.govelsevierpure.com This dual functionality highlights the intricate and context-dependent actions of GIP in lipid metabolism and energy storage. mdpi.com

The influence of GIP extends to bone metabolism , where it has been shown to stimulate bone formation and inhibit bone resorption. oup.comtandfonline.com GIP can increase markers of new bone formation, such as alkaline phosphatase activity and collagen type 1 mRNA, in cultured osteoblasts. oup.com This suggests a potential therapeutic role for GIP in conditions characterized by bone loss.

Emerging evidence also points to a role for GIP in the reproductive system . ethz.ch Altered GIP levels have been observed in conditions like polycystic ovary syndrome (PCOS), and it is hypothesized that GIP may influence fertility. ethz.ch

Emerging Role of GIP (1-39)Key Research Findings
Central Nervous System Regulation GIP receptors are present in the hypothalamus, and their activation can reduce food intake in animal models. pritikin.comnih.gov GIP may also have neuroprotective effects and can mitigate nausea. frontiersin.orgdiabetesjournals.org
Adipose Tissue Metabolism GIP can promote triglyceride storage and enhance insulin sensitivity. mdpi.comtandfonline.com Conversely, inhibition of GIP signaling can protect against diet-induced obesity. nih.govresearchgate.net
Bone Homeostasis GIP stimulates bone formation by increasing markers like alkaline phosphatase and collagen type 1 mRNA, while also inhibiting bone resorption. oup.comtandfonline.com
Reproductive System Modulation Altered GIP levels are associated with conditions like PCOS, suggesting a potential role in fertility and reproductive health. ethz.ch

Novel Signaling Pathways and Interacting Partners of Gastric Inhibitory Polypeptide

The canonical signaling pathway for the GIP receptor (GIPR), a G-protein coupled receptor, involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). nih.gov However, recent investigations are uncovering a more complex signaling network involving alternative pathways and previously unknown interacting partners.

Research has shown that GIPR signaling is not limited to the cAMP pathway. For instance, in adipose tissue, GIP can induce energy accumulation through a CREB-regulated transcription coactivator 2 (TORC2)-mediated pathway and increase glucose transporter expression via an Akt-mediated pathway. diabetesjournals.org More recent studies have highlighted the role of sarco/endoplasmic reticulum calcium ATPase (SERCA) pathways in fat cells, where increased GIPR activity leads to futile calcium cycling and increased energy expenditure. newswise.com

The interaction of GIP with other hormonal systems is another area of intense research. The synergy between GIP and GLP-1 is of particular interest. Dual agonists targeting both GIP and GLP-1 receptors have shown superior efficacy in promoting weight loss and improving metabolic parameters compared to therapies targeting only the GLP-1 receptor. frontiersin.orgcaymanchem.com This suggests a complex interplay and potential for crosstalk between their respective signaling pathways.

Furthermore, the regulation of GIPR expression itself is an area of active investigation. Studies have shown that factors like glucose and fatty acids can modulate GIPR mRNA levels, suggesting a feedback mechanism that can influence cellular responsiveness to GIP. nih.gov

Signaling Pathway/Interacting PartnerKey Research Findings
Non-canonical GIPR Signaling In adipose tissue, GIP can signal through CREB-TORC2 and Akt pathways. diabetesjournals.org In fat cells, GIPR can activate SERCA pathways, leading to increased energy expenditure through futile calcium cycling. newswise.com
Hormonal Crosstalk Dual agonism of GIPR and GLP-1R demonstrates synergistic effects on weight loss and metabolic control, indicating pathway interactions. frontiersin.orgcaymanchem.com
GIPR Expression Regulation GIPR mRNA levels are regulated by nutrients like glucose and fatty acids, suggesting a dynamic control of GIP sensitivity. nih.gov

Development of Advanced Research Tools for Gastric Inhibitory Polypeptide Studies

Progress in understanding the multifaceted roles of GIP is intrinsically linked to the development of sophisticated research tools. These tools are crucial for dissecting its physiological functions with greater precision.

The creation of genetically modified animal models has been instrumental. For example, mice with a systemic knockout of the GIP receptor (Gipr-/-) have been pivotal in demonstrating the link between GIP signaling and obesity. nih.govelsevierpure.com More recently, the generation of adipose tissue-specific GIPR knockout mice has allowed for the specific investigation of GIP's direct actions in fat tissue. diabetesjournals.org The development of mouse models where GIP-expressing K-cells can be selectively activated using DREADD (Designer Receptors Exclusively Activated by Designer Drugs) technology has provided a powerful tool to study the physiological effects of endogenously released GIP. nih.gov

In vitro, the use of specialized cell lines that endogenously secrete GIP, such as the HuTu-80 cell line, provides a valuable model system to study the mechanisms of GIP secretion in response to various stimuli. nih.gov Furthermore, the use of primary intestinal models and ex vivo intestinal tissue preparations allows for the study of GIP in a more physiologically relevant context, preserving native cell-cell interactions. nih.gov

The development of novel pharmacological agents has also been a significant driver of research. The creation of long-acting, stable GIP analogues and specific GIPR antagonists has enabled more precise probing of GIP's functions in vivo. nih.gov The design of unimolecular dual and triple agonists that combine GIPR agonism with activity at GLP-1 and glucagon (B607659) receptors represents a major advancement in the therapeutic application of GIP research. caymanchem.comnih.gov

Research ToolApplication in GIP Research
Genetically Modified Animal Models Systemic and tissue-specific GIPR knockout mice to elucidate the role of GIP in obesity and adipose tissue function. nih.govelsevierpure.comdiabetesjournals.org DREADD technology to selectively activate GIP-producing cells. nih.gov
Advanced Cell Culture Systems GIP-secreting cell lines (e.g., HuTu-80) and primary intestinal models for studying secretion mechanisms. nih.gov
Novel Pharmacological Agents Stable GIP analogues, specific GIPR antagonists, and multi-receptor agonists for probing GIP function and therapeutic potential. nih.govcaymanchem.comnih.gov

Bridging Fundamental Gastric Inhibitory Polypeptide Science with Broader Biological Principles

The expanding knowledge of GIP's functions provides a unique opportunity to connect its specific actions to broader principles in biology, such as inter-organ communication, metabolic regulation, and the integration of nutrient sensing with hormonal responses.

The study of GIP also offers insights into the fundamental principles of metabolic flexibility . The body's ability to switch between different fuel sources is critical for maintaining energy homeostasis. GIP appears to play a key role in this process by influencing both glucose and lipid metabolism. mdpi.comnih.gov Mice lacking the GIP receptor, for instance, exhibit a lower respiratory quotient, indicating a preference for fat as an energy substrate. nih.govresearchgate.net

Furthermore, the synergistic effects observed with dual GIPR/GLP-1R agonists underscore the principle of hormonal cooperativity . This suggests that complex physiological processes like weight management are not controlled by single hormones in isolation but rather by the integrated action of multiple signaling molecules. frontiersin.orgcaymanchem.com This has significant implications for the development of more effective poly-pharmacological therapies for metabolic diseases.

Q & A

Q. How to reconcile GIP's role in obesity vs. glucose homeostasis?

  • Methodological Answer : Use diet-induced obese (DIO) mouse models to study GIP's adipogenic effects. Pair GIPR antagonists with hyperinsulinemic clamps to dissect metabolic vs. insulinotropic pathways . Transcriptomic profiling of adipose tissue and pancreatic islets can identify tissue-specific signaling networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.